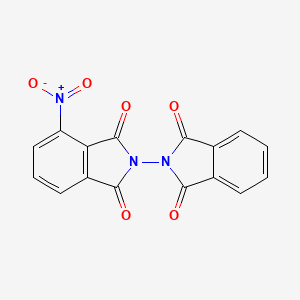![molecular formula C15H7ClN2O2 B5596916 6-氯-3H-二苯并[de,h]苯并恶唑-3,7(2H)-二酮](/img/structure/B5596916.png)
6-氯-3H-二苯并[de,h]苯并恶唑-3,7(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic compounds that contain a fused benzene and pyridazine ring This specific compound is characterized by the presence of a chlorine atom at the 6th position and two ketone groups at the 3rd and 7th positions
科学研究应用
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I and exhibit cytotoxic activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
Target of Action
Oprea1_622773 primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the metabolism of corticosteroids, which play a crucial role in various physiological processes, including immune response and regulation of inflammation.
Mode of Action
As an inhibitor of hsd11b1 , it likely binds to this enzyme and prevents it from catalyzing its usual reactions. This interaction could lead to changes in the levels of corticosteroids, potentially affecting processes such as inflammation and immune response.
Biochemical Pathways
Oprea1_622773, through its inhibition of HSD11B1, affects several biochemical pathways. These include the steroid hormone biosynthesis pathway, metabolism of xenobiotics by cytochrome P450 , and metabolic pathways . The downstream effects of these pathway alterations would depend on the specific physiological context but could include changes in hormone levels and altered metabolism of various substances.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-carbonyl aryldiazenes with cyclopentadiene in the presence of a catalyst such as scandium triflate (Sc(OTf)3) in chloroform can yield cinnoline derivatives . This method offers moderate to good yields and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
Dibenzo[c,h]cinnolines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indolo[3,2-c]cinnolines: Another class of cinnoline derivatives with potential anticancer activity.
Uniqueness
6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is unique due to the specific positioning of the chlorine atom and ketone groups, which influence its reactivity and interactions with biological targets. This distinct structure contributes to its potential as a therapeutic agent and its versatility in various chemical reactions.
属性
IUPAC Name |
10-chloro-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O2/c16-10-6-5-9-11-12(10)14(19)8-4-2-1-3-7(8)13(11)17-18-15(9)20/h1-6H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFSYPUCEGFFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=O)C4=C3C(=C(C=C4)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)
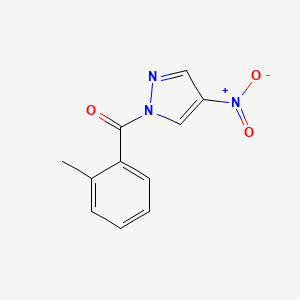
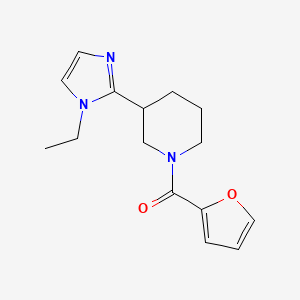
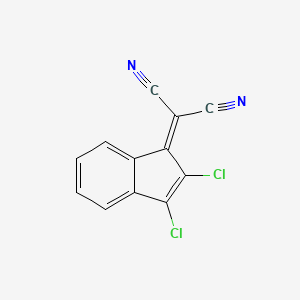
![3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid](/img/structure/B5596890.png)

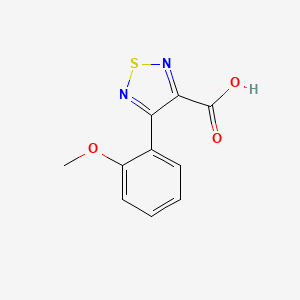
![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)
![2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)
